(N-Vinylformamido)trimethylsilane
Overview
Description
(N-Vinylformamido)trimethylsilane is an organosilicon compound characterized by the presence of a vinyl group attached to a formamido group, which is further bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-Vinylformamido)trimethylsilane typically involves the reaction of trimethylsilyl chloride with N-vinylformamide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency. The general reaction scheme can be represented as follows:
N-vinylformamide+trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(N-Vinylformamido)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The formamido group can be reduced to form amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or alkoxides are used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (N-Vinylformamido)trimethylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a precursor to bioactive molecules. Its ability to undergo selective reactions makes it a useful intermediate in the synthesis of pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of (N-Vinylformamido)trimethylsilane involves its ability to undergo selective chemical reactions due to the presence of the vinyl, formamido, and trimethylsilyl groups. These functional groups allow the compound to interact with various molecular targets and pathways, facilitating the formation of desired products in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
N-Vinylformamide: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
Trimethylsilyl Chloride: Used as a reagent in the synthesis of (N-Vinylformamido)trimethylsilane but lacks the vinyl and formamido groups.
Vinyltrimethylsilane: Contains the vinyl and trimethylsilyl groups but lacks the formamido group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-ethenyl-N-trimethylsilylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOSi/c1-5-7(6-8)9(2,3)4/h5-6H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWODLZQZVPAQBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611701 | |
Record name | N-Ethenyl-N-(trimethylsilyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211985-47-6 | |
Record name | N-Ethenyl-N-(trimethylsilyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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